Cupric tartrate

Description

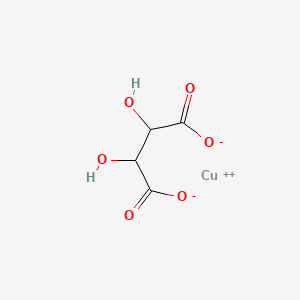

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

27004-40-6 |

|---|---|

Molecular Formula |

C4H6CuO6 |

Molecular Weight |

213.63 g/mol |

IUPAC Name |

copper;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C4H6O6.Cu/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10); |

InChI Key |

XIPWCAOMSIUHSL-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.[Cu] |

Origin of Product |

United States |

Foundational & Exploratory

cupric tartrate synthesis from copper sulfate

An In-depth Technical Guide on the Synthesis of Cupric Tartrate from Copper Sulfate (B86663)

Introduction

This compound, a coordination complex of copper(II) and tartrate ions, is a significant compound in various chemical applications, most notably as the active component in Fehling's solution for the detection of reducing sugars.[1][2] This guide provides a comprehensive overview of the synthesis of this compound from copper(II) sulfate, intended for researchers, scientists, and professionals in drug development. It covers the fundamental principles, detailed experimental protocols, and structural aspects of the complex.

The synthesis is primarily achieved through the reaction of an aqueous solution of copper(II) sulfate with a solution of a tartrate salt, typically in an alkaline medium to facilitate the formation of the stable bis(tartrate)cuprate(II) complex.[1][3] The tartrate ligand, possessing multiple coordination sites (two carboxylate and two hydroxyl groups), acts as a chelating agent, forming a stable, deep blue complex with the Cu(II) ions.[4][5]

Synthesis Principles and Stoichiometry

The formation of the this compound complex involves the displacement of water ligands from the hydrated copper(II) ion by tartrate ions. In an alkaline environment, provided by sodium hydroxide (B78521) or potassium hydroxide, the hydroxyl groups of the tartrate are deprotonated, enhancing their ability to coordinate with the copper ion.[1] The tartrate tetraanions serve as bidentate ligands, chelating the Cu²⁺ ion.[1]

The most common application of this synthesis is the preparation of Fehling's solution, which consists of two separate solutions, Fehling's A (aqueous copper(II) sulfate) and Fehling's B (aqueous solution of potassium sodium tartrate and sodium hydroxide), that are mixed just before use.[3][6] The complex formed is unstable and will slowly decompose into copper(II) hydroxide if left standing.[3]

The overall reaction can be represented as: CuSO₄ + KNaC₄H₄O₆ + 2NaOH → [Cu(C₄H₂O₆)]²⁻Na₂ + KNaSO₄ + 2H₂O

While various formulations exist, the stoichiometry often involves an excess of the tartrate salt to ensure complete complexation of the copper ions and to keep them in solution under alkaline conditions.[7]

Experimental Protocols

Two primary methods for the synthesis of this compound from copper sulfate are presented below: the preparation of an alkaline this compound solution (Fehling's Reagent) and the synthesis of a solid this compound complex.

Protocol 1: Preparation of Alkaline this compound Solution (Fehling's Solution)

This protocol describes the preparation of Fehling's solution, which is a deep blue solution containing the bis(tartrate) complex of Cu²⁺.[1][6] The reagent is prepared by combining two separate stock solutions.[5]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O, Rochelle salt)

-

Sodium hydroxide (NaOH)

-

Distilled or deionized water

-

Volumetric flasks and beakers

-

Glass stirring rod

Procedure:

Preparation of Fehling's Solution A:

-

Weigh accurately 34.65 g of copper(II) sulfate pentahydrate.

-

Dissolve the copper sulfate in a beaker with approximately 400 mL of distilled water. A few drops of dilute sulfuric acid can be added to prevent hydrolysis.[5]

-

Transfer the solution quantitatively to a 500 mL volumetric flask.

-

Make up the volume to the 500 mL mark with distilled water and mix thoroughly.

-

Store in a rubber-stoppered bottle.[6]

Preparation of Fehling's Solution B:

-

Weigh accurately 173 g of potassium sodium tartrate tetrahydrate and 50 g of sodium hydroxide. A patent also describes a formulation using 17.3g of sodium potassium tartrate and 5g of sodium hydroxide per liter.[8]

-

Dissolve both solids in a beaker with approximately 400 mL of distilled water. Note that this dissolution is exothermic.

-

Once cooled to room temperature, transfer the solution quantitatively to a 500 mL volumetric flask.

-

Make up the volume to the 500 mL mark with distilled water and mix thoroughly.

-

Store in a rubber-stoppered bottle.

Formation of this compound Complex:

-

To prepare the final Fehling's solution (alkaline this compound), mix equal volumes of Fehling's Solution A and Fehling's Solution B immediately before use.[5][6] The resulting solution will be a deep blue color, indicating the formation of the this compound complex.[6]

Protocol 2: Synthesis of Solid Copper(II) Tartrate

This protocol outlines a method for precipitating a solid copper(II) tartrate complex from an aqueous solution.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ammonium (B1175870) tartrate ((NH₄)₂C₄H₄O₆) or Tartaric Acid (C₄H₆O₆) and a base (e.g., NaOH).

-

Distilled or deionized water

-

Beakers and conical flasks

-

Heating plate/stirrer

-

Suction filtration apparatus (Büchner funnel and flask)

-

Filter paper

Procedure:

-

Prepare Reactant Solutions:

-

Solution A: Dissolve 20 g of copper(II) sulfate pentahydrate in 110 mL of distilled water in a beaker. Heat gently to aid dissolution.[7]

-

Solution B: Dissolve 16 g of ammonium tartrate in 50 mL of distilled water in a separate beaker, heating if necessary to obtain a clear solution.[7] This creates a slight excess of the tartrate.

-

-

Reaction:

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Set up the suction filtration apparatus.

-

Filter the precipitate under suction and wash the solid with a small amount of cold distilled water to remove any soluble impurities.

-

Wash the precipitate again with a small amount of ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

-

Drying:

-

Carefully remove the filter paper with the precipitate and place it on a watch glass.

-

Dry the solid in a desiccator or in a low-temperature oven (e.g., 50-60 °C) until a constant weight is achieved.

-

Data Presentation

Quantitative data for the synthesis protocols are summarized below for easy reference and calculation of yields.

Table 1: Reactant Quantities for Fehling's Solution Preparation (per 500 mL)

| Solution | Compound | Formula | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) | Concentration (mol/L) |

| Fehling's A | Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 34.65 | 0.1388 | 0.2776 |

| Fehling's B | Potassium Sodium Tartrate Tetrahydrate | KNaC₄H₄O₆·4H₂O | 282.22 | 173.0 | 0.6130 | 1.226 |

| Sodium Hydroxide | NaOH | 40.00 | 50.0 | 1.250 | 2.500 |

Table 2: Reactant Quantities for Solid Copper(II) Tartrate Synthesis

| Reactant | Formula | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) |

| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 20.0 | 0.0801 |

| Ammonium Tartrate | (NH₄)₂C₄H₄O₆ | 184.15 | 16.0 | 0.0869 |

Assuming the product is [Cu(C₄H₄O₆)], the theoretical yield would be based on the limiting reactant, which is copper(II) sulfate.

Theoretical Yield Calculation:

-

Moles of CuSO₄·5H₂O = 0.0801 mol

-

Molar Mass of Cu(C₄H₄O₆) = 211.62 g/mol

-

Theoretical Yield = 0.0801 mol * 211.62 g/mol = 16.95 g

Visualization of Workflow and Reaction Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of solid this compound.

Caption: Workflow for the synthesis of solid this compound.

Reaction Pathway: Formation of the Bis(tartrate)cuprate(II) Complex

This diagram illustrates the chelation of a copper(II) ion by two tartrate ligands in an alkaline solution to form the stable complex found in Fehling's solution.

Caption: Chelation of Cu(II) by tartrate ions in alkaline medium.

References

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. mlsu.ac.in [mlsu.ac.in]

- 3. Fehling's solution - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Formation of Fehling’s Solution [unacademy.com]

- 6. byjus.com [byjus.com]

- 7. Sciencemadness Discussion Board - Copper Tartrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. CN106124715A - A kind of basic copper tartrate solution and compound method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Cupric Tartrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cupric tartrate, with a focus on its behavior in organic solvents. Due to a scarcity of publicly available quantitative data on the solubility of this compound in specific organic solvents, this document emphasizes qualitative descriptions and provides a detailed experimental protocol for researchers to determine solubility in solvents relevant to their work.

Introduction to this compound

This compound, also known as copper(II) tartrate, is a coordination complex of copper and tartaric acid. It typically presents as a blue-green crystalline solid.[1] While it has applications in organic synthesis, as a catalyst, and in pigment production, its solubility characteristics are crucial for its use in various chemical processes, including drug development where it might act as a reagent or catalyst.

Qualitative Solubility Profile

This compound is generally described as being insoluble or only slightly soluble in water.[2][3][4][5] Its solubility in aqueous solutions is known to be influenced by pH, with increased solubility in acidic and alkaline solutions.[5][6]

Information regarding the solubility of this compound in organic solvents is limited. General principles of solubility suggest that as a salt of an organic acid, its solubility in organic solvents will vary depending on the polarity of the solvent and its ability to form complexes.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents such as methanol, ethanol, acetone, or dimethyl sulfoxide (B87167) (DMSO). The following table reflects this lack of specific data. Researchers are encouraged to use the experimental protocol provided in this guide to determine these values for their specific applications.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Methanol | CH₃OH | Not Available | Data Not Available | |

| Ethanol | C₂H₅OH | Not Available | Data Not Available | |

| Acetone | C₃H₆O | Not Available | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Available | Data Not Available | |

| Water | H₂O | Ambient | Slightly Soluble | [5] |

Experimental Protocol for Determining this compound Solubility

This section outlines a detailed methodology for determining the solubility of this compound in a given organic solvent. This protocol is adapted from established methods for determining the solubility of inorganic salts.

Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or stirring plate

-

Centrifuge

-

Syringe filters (0.45 µm or smaller)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis or Atomic Absorption)

-

Drying oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker or on a stirring plate at the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to use a syringe fitted with a filter.

-

For gravimetric analysis, transfer the filtered aliquot to a pre-weighed, dry container.

-

For spectroscopic analysis, dilute the filtered aliquot with the same organic solvent to a concentration within the linear range of the analytical method.

-

-

Analysis of Dissolved this compound:

-

Gravimetric Method:

-

Evaporate the solvent from the pre-weighed container in a drying oven at a temperature that will not decompose the this compound.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it.

-

The difference in weight corresponds to the mass of dissolved this compound.

-

-

Spectroscopic Method (UV-Vis):

-

The blue color of the copper(II) ion allows for colorimetric analysis.

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Measure the absorbance of the standard solutions and the prepared sample solution at the wavelength of maximum absorbance for the copper(II) ion in that solvent.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the sample solution from the calibration curve.

-

-

Spectroscopic Method (Atomic Absorption Spectroscopy - AAS):

-

AAS is a highly sensitive method for determining the concentration of copper.

-

Prepare standard solutions of copper in the same organic solvent.

-

Analyze the standard solutions and the prepared sample solution according to the instrument's operating procedure for copper analysis.

-

Determine the copper concentration in the sample from the calibration curve.

-

-

-

Calculation of Solubility:

-

From the mass or concentration of the dissolved this compound and the volume of the solvent, calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Conclusion

References

An In-depth Technical Guide to the Thermal Decomposition of Cupric Tartrate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of cupric tartrate trihydrate (CuC₄H₄O₆·3H₂O). The document details the multi-stage decomposition process, collates available quantitative data from thermal analysis techniques, and outlines detailed experimental protocols for its characterization. This guide is intended to be a valuable resource for researchers and professionals working with copper-containing compounds, particularly in the fields of materials science, catalysis, and pharmaceutical development, where thermal stability and decomposition pathways are of critical importance.

Introduction

This compound, the copper(II) salt of tartaric acid, is a metal organic framework with applications in various fields, including as a precursor for the synthesis of copper-based nanoparticles and catalysts. The trihydrate form is a common crystalline structure. Understanding its thermal behavior is crucial for controlling the synthesis of materials with desired properties and for assessing its stability in various applications. The thermal decomposition of this compound trihydrate is a multi-step process involving dehydration and subsequent decomposition of the anhydrous salt.

The Thermal Decomposition Pathway

The thermal decomposition of this compound trihydrate proceeds through a series of distinct stages, which can be effectively monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process is characterized by an initial dehydration phase, followed by the decomposition of the anhydrous this compound.

Stage 1: Dehydration

The initial stage of decomposition involves the loss of water of crystallization. This compound trihydrate releases its three water molecules in an endothermic process. This typically occurs in the temperature range of approximately 90°C to 111°C.

Stage 2: Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound undergoes a more complex decomposition. This stage is characterized by a sharp decomposition, which has been observed to begin around 232°C. This decomposition is primarily an exothermic process, as indicated by DSC data showing an exothermic peak around 258°C, which is attributed to the formation of gaseous products. A further exothermic event has been noted around 294.6°C, which may be associated with the isomerization of the tartrate anion and the oxidation of the copper species.

Final Product

The ultimate solid residue of the thermal decomposition of this compound trihydrate in an air or oxygen atmosphere is copper(II) oxide (CuO). The total weight loss observed in the thermal decomposition up to 551°C has been reported to be approximately 64.22%.

While specific evolved gas analysis (EGA) data for this compound trihydrate is not extensively detailed in the available literature, the decomposition of the tartrate ligand is expected to produce a mixture of gaseous products. Based on the structure of the tartrate anion (⁻OOC-CH(OH)-CH(OH)-COO⁻), the likely gaseous byproducts include carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O). The formation of other volatile organic fragments is also possible.

Quantitative Data

The following tables summarize the quantitative data gathered from various studies on the thermal decomposition of this compound.

Table 1: Thermal Decomposition Stages of this compound Trihydrate

| Stage | Process | Temperature Range (°C) | Mass Loss (%) | Thermal Event |

| 1 | Dehydration | ~90 - 111 | Not explicitly stated | Endothermic |

| 2 | Decomposition | ~232 - 275 | Not explicitly stated | Exothermic |

| Overall | Decomposition to CuO | Up to 551 | ~64.22 | Overall Endothermic |

Table 2: Key Thermal Events from DSC Analysis

| Event | Temperature (°C) | Description |

| Endothermic Peak | 90.1 | Dehydration of water molecules. |

| Exothermic Peak | ~258 | Decomposition and formation of gaseous products. |

| Exothermic Peak | 294.6 | Isomerization of the tartrate and oxidation of copper. |

| Melting Point | 314.5 | Melting of an intermediate or final product. |

Note: The quantitative data presented is a synthesis of findings from multiple sources and may vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound trihydrate and its subsequent thermal analysis.

Synthesis of this compound Trihydrate Crystals (Gel Growth Method)

This protocol describes a common method for growing high-quality single crystals of this compound trihydrate.

Materials:

-

Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O)

-

Tartaric acid (C₄H₆O₆)

-

Copper(II) chloride (CuCl₂·2H₂O)

-

Distilled or deionized water

-

Test tubes (borosilicate glass)

-

pH meter

Procedure:

-

Gel Preparation: Prepare a solution of sodium metasilicate in distilled water. Separately, prepare a solution of tartaric acid.

-

Gel Setting: Slowly add the tartaric acid solution to the sodium metasilicate solution with constant stirring until a desired pH (e.g., 4.0) is reached. Pour the mixture into test tubes and allow it to set into a firm gel. This may take several hours to a day.

-

Reactant Addition: Once the gel has set, carefully pour a solution of copper(II) chloride onto the surface of the gel.

-

Crystal Growth: Seal the test tubes and leave them undisturbed at room temperature. This compound trihydrate crystals will grow within the gel matrix over a period of several days to weeks.

-

Harvesting: Carefully remove the grown crystals from the gel and wash them with distilled water to remove any residual reactants or gel. Dry the crystals at room temperature.

Thermal Analysis (TGA/DSC)

This protocol outlines the general procedure for analyzing the thermal decomposition of the synthesized this compound trihydrate crystals.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

-

Alumina or platinum crucibles.

-

Inert gas (e.g., nitrogen, argon) and/or an oxidative gas (e.g., air, oxygen) supply with a mass flow controller.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the finely ground this compound trihydrate sample (typically 5-10 mg) into a crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with the desired gas (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: Record the sample mass (TGA), the derivative of the mass loss (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting TGA, DTG, and DSC curves to determine the temperatures of decomposition, the percentage mass loss at each stage, and the nature of the thermal events (endothermic or exothermic).

Visualizations

Experimental Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and thermal analysis of this compound trihydrate.

Proposed Thermal Decomposition Pathway

Caption: Proposed pathway for the thermal decomposition of this compound trihydrate.

Conclusion

The thermal decomposition of this compound trihydrate is a well-defined, multi-stage process that can be effectively characterized by thermal analysis techniques. The initial dehydration is followed by a complex decomposition of the anhydrous salt, ultimately yielding copper(II) oxide. While the general pathway is understood, further research employing evolved gas analysis coupled with mass spectrometry (TGA-MS) would provide a more detailed understanding of the gaseous byproducts and the precise reaction mechanism. Additionally, detailed kinetic studies would be beneficial for modeling the decomposition process and for applications requiring precise control over the formation of copper-based materials. This guide provides a solid foundation for researchers and professionals to build upon in their work with this and similar compounds.

Introduction to Cupric Tartrate Coordination Polymers

An In-depth Technical Guide to the Synthesis of Cupric Tartrate Coordination Polymers for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound coordination polymers. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and insights into the relevance of these materials in therapeutic applications.

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating extended one-, two-, or three-dimensional networks. This compound coordination polymers, specifically, utilize copper(II) ions and tartrate ligands. The tartrate ligand, derived from tartaric acid, is a versatile building block due to its multiple coordination sites (carboxyl and hydroxyl groups), which can lead to diverse structural architectures.[1]

These polymers have garnered interest for their potential applications in various fields, including catalysis, magnetism, and notably, in biomedical applications.[1] The inherent biological activity of copper and the ability to form stable, porous frameworks make these coordination polymers promising candidates for drug delivery systems.[2][3]

Synthesis Methodologies

Two primary methods for the synthesis of the chiral 2D coordination polymer with the general formula {[Cu₂(tart)₂(H₂O)₂]·4H₂O}n are prevalent in the literature: hydrothermal synthesis and slow evaporation.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This method is known for producing high-quality crystals.

Experimental Protocol:

A detailed experimental protocol for the hydrothermal synthesis of {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O} is as follows:

-

Reactant Preparation: Freshly prepared Copper(II) hydroxide (B78521) (Cu(OH)₂, 0.049 g, 0.5 mmol) and tartaric acid (C₄H₆O₆, 0.15 g, 1.0 mmol) are mixed in ethanol.

-

Reaction Setup: The mixture is sealed in a 30-mL stainless steel reactor lined with Teflon.

-

Reaction Conditions: The reactor is heated to 150°C for 12 hours.

-

Product Formation: During this period, light blue crystals of the title complex are formed.

-

Isolation and Yield: The crystals are collected, washed, and dried. The reported yield for this method is 37%.

Slow Evaporation Method

The slow evaporation technique is a straightforward method for growing single crystals from a solution at room temperature. The solvent is allowed to evaporate slowly over time, leading to the gradual formation of crystals.

Experimental Protocol:

A detailed experimental protocol for the synthesis of {[Cu₂(tart)₂(H₂O)₂]·4H₂O}n by slow evaporation is as follows:

-

Solution Preparation: An aqueous solution of Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O, 120 mg, 0.5 mmol) in 5 mL of water is prepared.

-

Ligand and Modulator Solution: A separate solution of tartaric acid (150 mg, 1 mmol) in 20 mL of water and acridine (B1665455) (358 mg, 2 mmol) in 5 mL of methanol (B129727) is prepared.

-

Mixing: The copper nitrate solution is added to the tartaric acid and acridine solution with stirring.

-

Reaction Conditions: The resulting solution is gently heated to 80°C for 1 hour.

-

Crystallization: The solution is then allowed to stand at room temperature for 2 weeks, during which time the solvent slowly evaporates, leading to the formation of prism-blue crystals.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data from the described synthesis methods for easy comparison.

Table 1: Synthesis Parameters

| Parameter | Hydrothermal Synthesis | Slow Evaporation Method |

| Copper Source | Cu(OH)₂ | Cu(NO₃)₂·3H₂O |

| Ligand | Tartaric Acid | Tartaric Acid |

| Solvent | Ethanol/Water | Water/Methanol |

| Temperature | 150°C | 80°C (initial), then Room Temp. |

| Reaction Time | 12 hours | 1 hour (initial), then 2 weeks |

| Yield | 37% | Not explicitly reported |

Table 2: Elemental Analysis Data for {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}n

| Element | Theoretical % | Experimental % (Hydrothermal) | Experimental % (Slow Evaporation) |

| Carbon (C) | 18.21 | 18.08 | 18.04 |

| Hydrogen (H) | 3.51 | 3.79 | 3.78 |

Visualization of Experimental Workflow and Structural Aspects

The following diagrams, created using the DOT language, illustrate the experimental workflows and the coordination environment of the copper ions.

References

- 1. A 2D metal-organic coordination polymer of Cu(II) based on tartrate ligands; synthesis, characterization, spectroscopic, crystal structure, solution studies and electrochemical behavior - Arabian Journal of Chemistry [arabjchem.org]

- 2. sagespress.com [sagespress.com]

- 3. Multifunctional Copper-Based Coordination Polymers for Biotechnological Applications: Integration and Performance Evaluation | Journal of Science, Innovation & Social Impact [sagespress.com]

physical and chemical properties of cupric tartrate

An In-depth Technical Guide to the Physical and Chemical Properties of Cupric Tartrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core , a coordination compound of significant interest in various scientific and industrial fields. It includes quantitative data, detailed experimental protocols for its synthesis, and a discussion of its primary applications.

Core Properties of this compound

This compound, also known as copper(II) tartrate, is a metal-organic compound formed between copper in its +2 oxidation state and tartaric acid.[1] Its properties are dictated by the coordination of the copper ion with the tartrate ligands.

Physical Properties

This compound typically presents as a crystalline solid or powder.[1] Its appearance can range from a light blue to a bluish-green or green powder.[2][3][4] The compound is generally odorless.[2] It exists in both anhydrous and hydrated forms, such as this compound trihydrate and a more general hydrate (B1144303) form.[2][5]

The solubility of this compound is a key characteristic. It is generally described as insoluble or only slightly soluble in water.[2][3][4][6] However, its solubility is sensitive to pH; it is soluble in acidic and alkaline solutions.[7][8] The solubility may also increase with a rise in temperature.[9]

Chemical Properties

The chemical identity and reactivity of this compound are foundational to its applications.

-

Molecular Formula : C₄H₄CuO₆[2]

-

Molecular Weight : Approximately 211.62 g/mol (anhydrous basis).[2][10] Hydrated forms will have a higher molecular weight.[11]

-

Reactivity : As an acidic salt, this compound solutions can have a pH of less than 7.0 and will react with bases in a neutralization reaction that generates heat.[2][12] It can act as a catalyst in various organic reactions.[2][13]

-

Stability : The compound is stable under standard conditions. When heated, it decomposes at approximately 275 °C.[3][6][14] As a tartrate salt, its stability in solution can be influenced by factors such as temperature, pH, and the presence of other compounds like colloids, which can inhibit crystallization.[15][16]

Data Summary

The following tables summarize the key quantitative properties of this compound for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Citations |

| IUPAC Name | copper (2R,3R)-2,3-dihydroxybutanedioate | [2] |

| CAS Number | 815-82-7 (anhydrous) | [2][13] |

| Molecular Formula | C₄H₄CuO₆ | [2][6] |

| Molecular Weight | 211.62 g/mol | [2][3] |

| Exact Mass | 210.930385 Da | [2][10] |

Table 2: Physicochemical Properties

| Property | Value | Citations |

| Appearance | Green to blue odorless powder or crystal | [2][3][4] |

| Melting Point | ~275 °C (decomposes) | [3][6][14] |

| Boiling Point | 399.3 °C at 760 mmHg | [3][17] |

| Density | 1.9 ± 0.1 g/cm³ | [3] |

| Water Solubility | Insoluble to slightly soluble | [2][3][4] |

| Other Solubilities | Soluble in acid and alkaline solutions | [7][8] |

Experimental Protocols

This section details a common methodology for the synthesis and characterization of this compound crystals, relevant for laboratory-scale production and analysis.

Synthesis via Gel Growth Method

A prevalent method for producing high-quality this compound crystals is the single diffusion gel growth technique.[18][19] This method allows for slow, controlled crystallization at ambient temperatures.

Materials:

-

Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O)

-

Tartaric acid (C₄H₆O₆)

-

Copper(II) chloride (CuCl₂·2H₂O)

-

Deionized water

-

Glass test tubes

Protocol:

-

Gel Preparation : A solution of sodium metasilicate (e.g., 1 M) is prepared in deionized water. The pH of the silica (B1680970) gel is adjusted by neutralizing the sodium metasilicate solution with tartaric acid.[18] The specific gravity and pH are critical parameters that must be optimized for ideal crystal growth.[19]

-

Gel Setting : The mixture is poured into test tubes and allowed to set for a period (aging) until the gel is firm.[18]

-

Reactant Diffusion : Once the gel has set, a solution of copper(II) chloride (the supernatant or outer reactant) is carefully layered on top of the gel.[18]

-

Crystal Growth : The test tubes are sealed and left undisturbed at ambient temperature. The copper chloride diffuses into the gel matrix, where it reacts with the tartaric acid (the inner reactant) already present.[18] This slow diffusion and reaction lead to the formation of this compound (CuC₄H₄O₆) crystals within the gel over several days or weeks.[18]

-

Harvesting : Once the crystals have reached the desired size, they are carefully harvested from the gel, washed with deionized water, and dried.

Characterization Techniques

-

X-Ray Diffraction (XRD) : Powder XRD is used to determine the crystal structure and unit cell parameters. Studies have shown that this compound can have an orthorhombic unit cell.[18][19]

-

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR analysis is employed to identify the functional groups present in the synthesized compound and confirm the coordination of the carboxyl groups with the copper ion.[18][19]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy can be used to study the coordination structure of this compound complexes in solution.[20]

-

Liquid Chromatography/Mass Spectrometry (LC-MS) : This technique helps confirm the presence and identity of various this compound complexes in a solution.[20]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound as described in the protocol above.

Caption: Workflow for this compound synthesis via the gel growth method and subsequent characterization.

Applications in Research and Industry

This compound's unique properties make it a valuable compound in several applications relevant to scientific and industrial professionals.

-

Electroplating : It is used in electroplating baths to deposit a uniform layer of copper onto a conductive surface.[2][21] The tartrate ligand acts as a complexing agent, stabilizing the copper ions in the solution.[8][21]

-

Catalysis : The compound serves as a catalyst in certain chemical reactions, particularly in organic synthesis and oxidation reactions.[1][13][21]

-

Analytical Chemistry : this compound is a key component of solutions used for chemical analysis, such as determining the presence of reducing agents.[21] The most well-known application is in Fehling's solution, where a complex of copper(II) and tartrate is used to test for reducing sugars.

-

Material Science : It can be used as a precursor in the formation of copper nanoparticles, which themselves act as catalysts for producing carbon nanofibers.[13]

-

Other Uses : Historically, it has been used in photography as a sensitizer (B1316253) for emulsions.[21] It also has applications in agriculture as a fungicide and as a regulated food additive.[1]

Conclusion

This compound is a versatile coordination compound with well-defined physical and chemical properties. Its insolubility in water but solubility in acidic and alkaline media, coupled with its catalytic activity and role as a complexing agent, underpins its use in electroplating, chemical synthesis, and analytical testing. The gel growth method provides a reliable protocol for producing high-quality crystals for research purposes, which can be thoroughly analyzed using standard characterization techniques. This guide provides the foundational technical information necessary for researchers, scientists, and drug development professionals to understand and utilize this compound in their work.

References

- 1. CAS 815-82-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H4CuO6 | CID 13155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 酒石酸銅(II) 水和物 - 酒石酸銅塩, 銅酒石酸塩 水和物 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 815-82-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Copper tartrate | C4H4CuO6 | CID 2734041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. This compound | 815-82-7 [chemicalbook.com]

- 14. Copper(II) tartrate = 95.0 RT calc. on dry substance 946843-80-7 [sigmaaldrich.com]

- 15. perennia.ca [perennia.ca]

- 16. laffort.com [laffort.com]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

- 18. wjarr.com [wjarr.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. cobalt-nickel.net [cobalt-nickel.net]

A Technical Guide to Theoretical Studies on Cupric Tartrate Complexes

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric tartrate, a coordination complex formed between copper(II) ions and tartrate anions, is of significant interest across various scientific disciplines, from its role in wastewater treatment to its application in organic synthesis and its presence in biological systems.[1][2] The interaction between the d-electron metal ion Cu(II) and the α-hydroxy acid ligand, tartaric acid, leads to the formation of diverse and structurally complex species.[2] Understanding the coordination configurations, stability, and electronic properties of these complexes is crucial for optimizing their applications and mitigating their environmental impact.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable atomic-level insights that complement experimental findings.[1][3] These methods allow for the systematic investigation of various coordination modes, the calculation of thermodynamic properties, and the prediction of spectroscopic signatures, thereby elucidating the complex equilibria of this compound in solution. This guide provides an in-depth overview of the theoretical approaches used to study these complexes, presenting key quantitative data, methodologies, and conceptual frameworks.

Theoretical and Experimental Methodologies

The study of this compound complexes involves a synergistic approach, combining computational modeling with experimental validation.

Computational Approach: Density Functional Theory (DFT)

DFT has emerged as a powerful tool for systematically revealing the effective coordination configurations and electronic properties of this compound in aqueous solution.[1] A typical computational workflow involves creating cluster models of the complexes and optimizing their geometries to determine the most stable structures.

Key Computational Protocol:

-

Software: Quantum chemistry packages like Gaussian, ORCA, or VASP are commonly used.

-

Method: The B3LYP functional is a popular choice for density functional theory calculations involving transition metal complexes.[3]

-

Basis Set: A combination of basis sets is often employed, such as 6-311+G(d,p) for lighter atoms (C, H, O) and a LanL2DZ effective core potential for the copper atom.

-

Solvent Model: To simulate the aqueous environment, a continuum solvent model like the Conductor-like Screening Model (COSMO) is frequently applied.[3] Explicitly including first and second hydration shells (a cluster of 18 water molecules) has been shown to be critical for accurately predicting the structural and thermodynamic properties of Cu(II) species.[3]

-

Calculations: The primary calculations include geometry optimization to find the lowest energy structures and frequency calculations to confirm them as true minima and to derive thermodynamic properties like Gibbs free energy.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of d-Electron Divalent Metal Ions in Complex Formation with L-Tartaric and L-Malic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational study of copper(II) complexation and hydrolysis in aqueous solutions using mixed cluster/continuum models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cupric Tartrate: History, Discovery, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cupric tartrate, a coordination complex with a rich history and diverse applications. From its pivotal role in the development of qualitative analytical chemistry to its modern uses in electroplating and catalysis, this document delves into the synthesis, properties, and key functionalities of this versatile compound. Detailed experimental protocols, quantitative data, and visual representations of core concepts are presented to serve as a valuable resource for researchers and professionals in the chemical and biomedical fields.

History and Discovery

The story of this compound is inextricably linked with the advancement of organic and analytical chemistry in the 19th century. The period was marked by a concerted effort to develop systematic methods for the qualitative and quantitative analysis of organic compounds.

The Genesis of Fehling's Solution

In 1849, German chemist Hermann von Fehling developed a novel reagent for the estimation of sugar in urine, a critical diagnostic for diabetes. His formulation, which became famously known as Fehling's solution , was a stabilized alkaline solution of cupric ions. The key innovation was the use of tartrate ions to chelate the copper(II) ions, preventing their precipitation as copper(II) hydroxide (B78521) in the alkaline medium. This allowed for a controlled redox reaction with reducing sugars, resulting in a visible color change from deep blue to a brick-red precipitate of copper(I) oxide.

Fehling's work was a significant improvement over previous methods and became a cornerstone of carbohydrate chemistry for over a century. His original publication in Annalen der Chemie und Pharmacie laid the groundwork for a simple and effective test for identifying reducing sugars.

Contemporaneous Developments

It is noteworthy that other chemists were also exploring similar copper-based reagents for sugar analysis around the same time. These include:

-

Charles Cléophile Viollette (1823-1897): A French chemist who also worked on methods for sugar determination.

-

Franz Ritter von Soxhlet (1848-1926): A German agricultural chemist who developed the "Soxhlet solution," another copper/tartrate reagent for testing reducing sugars. He is also renowned for inventing the Soxhlet extractor in 1879.

-

Arturo Soldaïni: An Italian chemist who proposed a reagent using copper carbonate.

These parallel efforts underscore the scientific importance of developing reliable analytical techniques during this era of rapid chemical discovery.

Chemical Properties and Synthesis

This compound, with the chemical formula C₄H₄CuO₆, is a copper(II) salt of tartaric acid. It typically appears as a green to blue odorless powder and is insoluble in water. However, its solubility increases in acidic and alkaline solutions.

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 211.62 g/mol | |

| Appearance | Green to blue odorless powder | |

| Solubility in Water | Insoluble | |

| Solubility in Acid | Soluble | |

| Solubility in Alkali | Soluble | |

| Crystal System | Orthorhombic | |

| Space Group | P 21 21 2 | |

| Unit Cell Dimensions | a = 8.6716637 Å, b = 11.76998 Å, c = 9.20782 Å, α = β = γ = 90° | |

| Ksp | Varies with conditions, determinable by spectrophotometry | |

| Stability Constant (log β) | Varies depending on the specific complex formed with other ligands |

Synthesis of this compound

While most famously prepared in situ within Fehling's solution, pure this compound can be synthesized through several methods.

A straightforward synthesis involves the reaction of a soluble copper(II) salt with a soluble tartrate salt.

Experimental Protocol:

-

Prepare a 0.1 M solution of copper(II) sulfate (B86663) (CuSO₄) in deionized water.

-

Prepare a 0.1 M solution of sodium potassium tartrate (KNaC₄H₄O₆·4H₂O) in deionized water.

-

Slowly add the copper(II) sulfate solution to the sodium potassium tartrate solution with constant stirring.

-

A blue precipitate of this compound will form immediately.

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Dry the precipitate in a desiccator or at a low temperature in an oven.

For the preparation of crystalline this compound, the single diffusion gel growth technique is employed.

Experimental Protocol:

-

Prepare a silica (B1680970) gel by mixing a solution of sodium metasilicate (B1246114) (Na₂SiO₃) with tartaric acid (C₄H₆O₆). The tartaric acid acts as the inner reactant.

-

Allow the gel to set in a test tube.

-

Once the gel has set, carefully pour a solution of copper(II) chloride (CuCl₂) on top of the gel. The copper(II) chloride solution is the outer reactant.

-

Seal the test tube and allow it to stand undisturbed.

-

Over time, the copper(II) ions will diffuse into the gel and react with the tartrate ions to form crystals of this compound.

-

The crystals can be harvested by carefully dissolving the gel.

Caption: Comparative workflow of this compound synthesis methods.

The Chelation of Copper by Tartrate

The functionality of this compound in many of its applications, especially in Fehling's solution, is due to the formation of a stable chelate complex between the copper(II) ion and the tartrate dianion. Tartrate, with its two carboxylic acid groups and two hydroxyl groups, acts as a bidentate or tetradentate ligand, effectively sequestering the Cu²⁺ ion.

This chelation is crucial as it prevents the precipitation of copper(II) hydroxide in alkaline conditions, which would otherwise occur. The resulting deep blue solution contains the [Cu(C₄H₄O₆)₂]⁴⁻ complex, where the copper ion is readily available to act as an oxidizing agent.

Caption: Chelation of a copper(II) ion by two tartrate ligands.

Applications of this compound

Beyond its historical significance in Fehling's test, this compound finds applications in various modern industrial and research settings.

Fehling's Test for Reducing Sugars

The primary application of this compound remains the detection of reducing sugars. This qualitative test is widely used in educational and laboratory settings.

Experimental Protocol for Fehling's Test:

-

Preparation of Fehling's Solution:

-

Fehling's A: Dissolve 34.65 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in distilled water and make up to 500 mL.

-

Fehling's B: Dissolve 173 g of sodium potassium tartrate (Rochelle salt) and 50 g of sodium hydroxide (NaOH) in distilled water and make up to 500 mL.

-

-

Procedure:

-

In a test tube, mix equal volumes of Fehling's A and Fehling's B solutions. The resulting solution should be a deep blue color.

-

Add a few drops of the sample to be tested to the Fehling's solution.

-

Gently heat the mixture in a water bath.

-

-

Observation:

-

Positive Test: The formation of a brick-red precipitate of copper(I) oxide (Cu₂O) indicates the presence of a reducing sugar.

-

Negative Test: The solution remains blue.

-

Caption: Experimental workflow for Fehling's test.

Electroplating

This compound is utilized in copper electroplating baths. The tartrate ligand acts as a chelating agent, which helps to stabilize the copper ions in the solution and ensures a uniform and high-quality deposition of copper onto the substrate. This is particularly important in the manufacturing of printed circuit boards (PCBs), where a consistent and adherent copper layer is essential for the functionality of the electronic components.

Catalysis

Copper complexes, including this compound, have been investigated for their catalytic activity in various organic reactions. The copper center can facilitate redox reactions, making it a useful catalyst for oxidations. For example, copper salts can catalyze the oxidation of fatty acids by hydrogen peroxide. While cobalt is a more common catalyst for the oxidation of tartrate itself, copper complexes can participate in similar electron transfer processes.

Role in Biological Systems and Drug Development

Copper is an essential trace element in biological systems, playing a crucial role as a cofactor in numerous enzymes. While this compound itself is not a primary biological molecule, the study of copper chelation by organic molecules like tartaric acid provides insights into how copper is managed and utilized in biological contexts.

Recent research has highlighted the importance of copper in cell signaling pathways. Copper ions can modulate the activity of kinases and other signaling proteins, and dysregulation of copper homeostasis has been implicated in various diseases, including cancer and neurodegenerative disorders.

In the realm of drug development, understanding the coordination chemistry of copper with organic ligands is vital. Copper chelators are being investigated as potential therapeutic agents. For instance, in the context of glioblastoma, the interaction of copper with chelating agents has been shown to inhibit cancer cell proliferation and epithelial-mesenchymal transition (EMT) through the TGF-β/Smad signaling pathway. While these studies may not directly involve this compound, the principles of copper chelation and its impact on biological pathways are highly relevant.

Caption: Role of copper and chelation in biological signaling.

Conclusion

From its humble beginnings as a key component in a qualitative test for sugars, this compound has proven to be a compound of enduring importance. Its chemistry, centered around the stable chelation of copper by tartrate, has found applications in fields as diverse as analytical chemistry, materials science, and catalysis. For researchers and professionals, a thorough understanding of the history, synthesis, and properties of this compound provides a solid foundation for its application in both established and emerging technologies. The ongoing exploration of copper's role in biological systems suggests that the principles of copper chelation, exemplified by this compound, will continue to be a fruitful area of investigation in the development of new therapeutic strategies.

cupric tartrate CAS number and safety data

An In-depth Technical Guide to Cupric Tartrate: CAS Numbers and Safety Data

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) numbers and detailed safety data for this compound. The content is intended for researchers, scientists, and drug development professionals, offering a thorough overview of its hazardous properties and safe handling procedures.

Chemical Identification: CAS Numbers

This compound can exist in anhydrous or hydrated forms, each identified by a unique CAS number. It is crucial to use the correct CAS number corresponding to the specific form of the compound being used.

| Compound Name | CAS Number | Notes |

| This compound | 815-82-7 | Refers to the anhydrous form.[1][2][3] |

| Copper(II) Tartrate Hydrate | 17263-56-8 | A hydrated form of this compound.[4] |

| Copper(II) Tartrate Hydrate | 946843-80-7 | Another designation for a hydrated form.[5] |

| Copper(II) Tartrate Trihydrate | 5893-71-0 | Specifically refers to the trihydrate form.[4] |

Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It typically appears as a green to blue odorless powder.[6][7]

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8]

-

Eye Irritation: Causes severe eye irritation and can lead to permanent damage.[4][9]

-

Skin Irritation: Causes skin irritation, which may manifest as a rash or burning sensation.[4][9]

-

Respiratory Tract Irritation: Inhalation of dust can irritate the nose and throat, causing coughing and wheezing.[4][9]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to the liver and kidneys through prolonged or repeated exposure.[4][7][9][10]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[11]

Quantitative Safety Data

The following table summarizes the occupational exposure limits for this compound, generally measured as the concentration of copper in the air.

| Parameter | Value | Organization |

| Threshold Limit Value (TLV) | 1 mg/m³ (as Cu) | ACGIH[10] |

| Permissible Exposure Limit (PEL) | 1 mg/m³ (as Cu) | OSHA[10] |

| Immediately Dangerous to Life or Health (IDLH) | 100 mg/m³ (as Cu) | NIOSH[10] |

| Recommended Exposure Limit (REL) | 1 mg/m³ (10-hr TWA for dusts/mists) | NIOSH[8] |

| Maximale Arbeitsplatz-Konzentration (MAK) | 0.1 mg/m³ (inhalable fraction) | DFG[10] |

Note: The toxicological properties of this compound have not been fully investigated[4]. An LD50 value of 20,000 mg/kg (oral, rat) has been reported for "Alkaline this compound TS (II)," but this is a mixture and may not be representative of the pure compound[12].

Experimental and Safety Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse effects.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4] A face shield should be used when working with corrosive or highly irritating substances.[9]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][13]

-

Respiratory Protection: If engineering controls like local exhaust ventilation are insufficient, use a NIOSH/MSHA-approved respirator.[4]

Handling and Storage Protocol

-

Handling: Wash thoroughly after handling.[4] Use with adequate ventilation and minimize dust generation.[4] Avoid contact with eyes, skin, and clothing.[4] Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep containers tightly closed.[14]

Accidental Release Protocol

-

Evacuation: Evacuate personnel not wearing protective equipment from the spill area until cleanup is complete.[14]

-

Containment: Take immediate steps to limit the spread of the material to the environment.[6][7]

-

Cleanup: Vacuum or sweep up the material and place it into a suitable, sealed disposal container.[4][14] Avoid generating dusty conditions.[4]

-

Decontamination: Ventilate and wash the area after cleanup is complete.[14]

-

Disposal: It may be necessary to dispose of this compound as hazardous waste. Contact the appropriate state or federal environmental agency for specific recommendations.[14]

First Aid Experimental Protocol

Immediate first aid is critical in the event of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14] Seek immediate medical attention.[14]

-

Skin Contact: Quickly remove contaminated clothing.[14] Immediately wash or shower to remove the chemical, flushing the skin with plenty of water for at least 15 minutes.[4] Get medical aid if irritation develops and persists.[4]

-

Inhalation: Remove the person from exposure and move to fresh air immediately.[4] If breathing has stopped, begin rescue breathing. If heart action has stopped, begin CPR.[14] Transfer promptly to a medical facility.[14]

-

Ingestion: Do not induce vomiting unless directed by medical personnel.[4] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[4] Get medical aid.[4]

Visualized Workflows and Pathways

The following diagrams illustrate key safety-related workflows for handling this compound.

Caption: First aid response workflow for this compound exposure.

Caption: Accidental spill cleanup workflow for this compound.

References

- 1. CAS 815-82-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 815-82-7 [chemicalbook.com]

- 3. Manufacturers of this compound, CAS 815-82-7, C 2710, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound | C4H4CuO6 | CID 13155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. cpachem.com [cpachem.com]

- 12. cpachem.com [cpachem.com]

- 13. echemi.com [echemi.com]

- 14. nj.gov [nj.gov]

Spectroscopic Analysis of Cupric Tartrate: An In-depth Technical Guide

Introduction

Cupric tartrate, a coordination complex of copper(II) and tartrate ions, is a compound of interest in various fields, including chemistry, materials science, and potentially in drug development due to the biological roles of both copper and tartaric acid. Understanding its structural and electronic properties is crucial for its application. Spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for elucidating these characteristics. This guide provides a detailed overview of the spectroscopic analysis of this compound, aimed at researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy probes the vibrational modes of molecules. For this compound, it is instrumental in identifying the functional groups and the coordination of the tartrate ligand to the copper ion.

1.1. Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A common method for analyzing solid samples like this compound is the KBr pellet technique.[1][2]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The grinding is crucial to reduce particle size and minimize scattering of the infrared radiation.[1]

-

The mixture should be homogenous and have a fine, powder-like consistency.

-

Place the mixture into a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

-

Instrumentation and Data Acquisition:

-

An FTIR spectrometer is used to record the spectrum.

-

A background spectrum of the ambient atmosphere (and the KBr matrix if desired) is recorded first and automatically subtracted from the sample spectrum.[1][3]

-

The spectrum is typically recorded in the mid-IR range, from 4000 to 400 cm⁻¹.[4][5][6][7]

-

The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

1.2. Data Presentation: Characteristic IR Absorption Bands for this compound

The IR spectrum of this compound reveals key vibrational frequencies corresponding to its functional groups. The coordination of the tartrate ligand to the copper(II) ion can cause shifts in the positions of these bands compared to free tartaric acid.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3450.9, 3409.8 | -OH stretching vibrations | [4] |

| 3233.2 - 3551.3 | Carboxyl group oscillations | [5] |

| 1626.7 | C-H stretching vibration | [5] |

| 1612.1 | >C=O (carbonyl) stretching | [4] |

| 823.7 | C-O stretching | [4] |

| 745.5 | Metal-Oxygen (Cu-O) bond | [4] |

1.3. Visualization: IR Spectroscopy Experimental Workflow

Caption: A flowchart illustrating the key steps in performing FTIR analysis of this compound using the KBr pellet method.

UV-Visible (UV-Vis) Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, this technique is useful for studying the d-d electronic transitions of the Cu(II) ion and for determining the optical band gap of the material.

2.1. Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation (Solution Phase):

-

Prepare a stock solution of this compound by dissolving a known mass of the compound in a suitable solvent, such as deionized water. The solubility of this compound in water is low, so the use of a slightly acidic or basic medium may be necessary to achieve a sufficient concentration, depending on the specific complex being studied.[8]

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

A "blank" solution, containing only the solvent, should also be prepared.

-

-

Instrumentation and Data Acquisition:

-

A double-beam UV-Vis spectrophotometer is typically used.[9]

-

The instrument is first calibrated using the blank solution to zero the absorbance across the entire wavelength range.

-

The absorbance of each standard solution is then measured over a specific wavelength range, for instance, from 190 to 1100 nm.[4]

-

The data is plotted as absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is identified.[10]

-

2.2. Data Presentation: UV-Visible Spectroscopic Data for this compound

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions.

| Parameter | Value | Notes | Reference(s) |

| λmax | ~330 nm, ~550 nm | The peak around 550 nm is characteristic of the pink chelate formed between Cu(II) and a complexing agent, while other sources show a peak around 330 nm.[11][12] | [11][12] |

| Optical Band Gap | 2.15 eV, 5.24 eV | The reported band gap values for copper tartrate crystals can vary, potentially due to differences in crystal structure, preparation method, and doping.[4] | [4] |

2.3. Visualization: UV-Vis Spectroscopy Experimental Workflow

Caption: A schematic representation of the workflow for conducting UV-Vis spectroscopic analysis of this compound solutions.

Conclusion

The spectroscopic analysis of this compound using IR and UV-Vis techniques provides valuable insights into its molecular structure and electronic properties. IR spectroscopy is effective in identifying the characteristic functional groups and confirming the coordination of the tartrate ligand to the copper center. UV-Vis spectroscopy allows for the study of electronic transitions and the determination of the optical band gap. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists working with this compound. The provided workflows offer a clear visual representation of the experimental procedures, facilitating their implementation in a laboratory setting.

References

- 1. mmrc.caltech.edu [mmrc.caltech.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bjp-bg.com [bjp-bg.com]

- 7. wjarr.com [wjarr.com]

- 8. This compound | C4H4CuO6 | CID 13155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researcherslinks.com [researcherslinks.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Magnetic Properties of Cupric Tartrate Crystals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cupric tartrate, a metal-organic framework, has garnered interest for its potential applications stemming from its unique structural and physicochemical properties. This technical guide provides a comprehensive overview of the magnetic characteristics of this compound crystals. It details the synthesis of these crystals via the gel growth method, outlines the experimental protocols for their magnetic characterization, and presents a summary of their magnetic behavior. The primary magnetic property of this compound is paramagnetism, originating from the unpaired electron in the d-orbital of the Cu²⁺ ion. This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound and similar coordination polymers.

Synthesis of this compound Crystals

The most prevalent method for synthesizing high-quality single crystals of this compound is the gel growth technique . This method is particularly suitable for compounds that are sparingly soluble in water and decompose at high temperatures. The slow diffusion of reactants through the gel matrix facilitates controlled crystal growth.

Experimental Protocol: Gel Growth Synthesis

This protocol outlines the single diffusion method for growing this compound crystals in a silica (B1680970) gel medium.[1][2]

Materials:

-

Sodium Metasilicate (B1246114) (Na₂SiO₃·9H₂O)

-

Tartaric Acid (C₄H₆O₆)

-

Copper Chloride (CuCl₂·2H₂O) or Copper Sulfate (CuSO₄·5H₂O)

-

Deionized Water

-

Test tubes (borosilicate glass)

-

Beakers

-

pH meter

-

Stirring apparatus

Procedure:

-

Gel Preparation:

-

Prepare a 1 M solution of sodium metasilicate in deionized water.

-

Prepare a 1 M solution of tartaric acid in deionized water.

-

In a beaker, slowly add the sodium metasilicate solution to the tartaric acid solution while stirring continuously to achieve a desired pH (typically around 4.0).[1] The specific gravity of the gel can be varied, with optimal growth often observed around 1.04.[3]

-

Pour the resulting solution into test tubes and allow it to set into a firm gel. This may take up to a few days. The test tubes should be sealed to prevent drying.

-

-

Reactant Diffusion:

-

Once the gel has set, carefully pour a 1 M aqueous solution of copper chloride (or copper sulfate) onto the surface of the gel in the test tubes.[1] It is crucial to add the solution gently to avoid disturbing the gel surface.

-

Seal the test tubes again to create a closed system.

-

-

Crystal Growth and Harvesting:

-

Allow the test tubes to stand undisturbed at room temperature.

-

Bluish, transparent, and prismatic crystals of this compound will begin to grow within the gel and at the gel-solution interface over a period of several days to weeks.[1][3]

-

Once the crystal growth is complete, carefully remove the crystals from the gel, wash them with deionized water, and dry them at room temperature.

-

Diagram of the Gel Growth Synthesis Workflow

Caption: Workflow for the synthesis of this compound crystals via the gel growth method.

Magnetic Properties of this compound Crystals

The magnetic properties of this compound are primarily dictated by the presence of Cu²⁺ ions, which have a d⁹ electron configuration with one unpaired electron. This results in paramagnetic behavior.

Paramagnetism and Weak Ferromagnetism

Numerous studies have confirmed the paramagnetic nature of this compound crystals.[1][4][5] This is further substantiated by X-ray Photoelectron Spectroscopy (XPS) which verifies the +2 oxidation state of copper.[4]

Interestingly, one study has reported the observation of a weak ferromagnetic signal in this compound at a very low temperature of 20 K.[6][7] This suggests a possible magnetic ordering at cryogenic temperatures.

Quantitative Magnetic Data

The magnetic susceptibility and magnetic moment of this compound crystals have been investigated, with variations observed between the levo- and dextro-tartrate enantiomers.

Table 1: Magnetic Moment and Bulk Susceptibility of Copper Levo- and Dextro-Tartrate at Room Temperature [2]

| Applied Magnetic Field (Oe) | Copper Levo-Tartrate | Copper Dextro-Tartrate | ||

| Magnetic Moment (B.M.) | Bulk Susceptibility (emu/g) | Magnetic Moment (B.M.) | Bulk Susceptibility (emu/g) | |

| 2000 | 1.83 | 6.30 x 10⁻⁶ | 1.79 | 5.99 x 10⁻⁶ |

| 4000 | 1.81 | 6.18 x 10⁻⁶ | 1.77 | 5.86 x 10⁻⁶ |

| 6000 | 1.79 | 6.02 x 10⁻⁶ | 1.75 | 5.73 x 10⁻⁶ |

| 8000 | 1.77 | 5.86 x 10⁻⁶ | 1.73 | 5.60 x 10⁻⁶ |

| 10000 | 1.75 | 5.73 x 10⁻⁶ | 1.71 | 5.47 x 10⁻⁶ |

Note: The original source mentions that the variation of magnetic moment and bulk susceptibility with the applied magnetic field is not systematic.[2]

Experimental Protocols for Magnetic Characterization

Vibrating Sample Magnetometry (VSM)

VSM is a sensitive technique used to measure the magnetic properties of materials as a function of magnetic field and temperature.

General Protocol:

-

Sample Preparation: A known mass of the powdered this compound crystal sample is packed into a sample holder.

-

Measurement: The sample is placed in the VSM, where it is vibrated at a constant frequency in a uniform magnetic field.

-

Data Acquisition: The oscillating magnetic moment of the sample induces a signal in a set of pick-up coils. This signal is proportional to the magnetization of the sample.

-

Hysteresis Loop: The applied magnetic field is swept through a range (e.g., -2 T to 2 T) and the corresponding magnetization is measured to generate a magnetic hysteresis (M-H) loop.

-

Temperature Dependence: Measurements can be performed at various temperatures to study the temperature dependence of the magnetic susceptibility.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects transitions between electron spin energy levels induced by microwave radiation in the presence of a magnetic field. It provides information about the electronic structure of paramagnetic species.

EPR Parameters for this compound: EPR studies on this compound have been conducted to determine the g-factor, which is a characteristic property of the paramagnetic center.

Table 2: EPR g⊥ Values for Copper Tartrate Crystals [3]

| Crystal Form | Temperature | Spectrometer Band | g⊥ Value |

| Copper Levo-Tartrate | Room Temperature | X-band | - |

| Room Temperature | Q-band | Higher than Dextro | |

| Copper Dextro-Tartrate | Room Temperature | X-band | 2.3038 |

| Liquid Nitrogen | X-band | 2.4018 | |

| Room Temperature | Q-band | 2.1607 |

Note: The original source indicates that the EPR spectra were anisotropic in the Q-band regions and hyperfine splitting was not observed in the powdered samples.[3]

Diagram of Magnetic Characterization Workflow

Caption: Workflow for the magnetic characterization of this compound crystals.

Signaling Pathways and Logical Relationships

The magnetic behavior of this compound is a direct consequence of its electronic and crystal structure. The logical relationship can be visualized as follows:

References

Methodological & Application

Application Notes and Protocols for Cupric Tartrate in Fehling's Test for Reducing Sugars

Introduction

Fehling's test is a well-established chemical assay used to differentiate between reducing and non-reducing sugars. This method is also effective for distinguishing water-soluble carbohydrates from ketone functional groups.[1] The test relies on the reducing properties of sugars possessing a free aldehyde or ketone functional group. The active reagent, Fehling's solution, is a deep blue alkaline solution of a cupric tartrate complex. In the presence of reducing sugars and upon heating, the copper(II) ions in the complex are reduced to copper(I) ions, resulting in the formation of a characteristic brick-red precipitate of copper(I) oxide.[2][3] This color change serves as a positive indicator for the presence of reducing sugars.

Principle of the Test

The fundamental principle of Fehling's test lies in a redox reaction. Reducing sugars, which contain a hemiacetal group, can exist in equilibrium with an open-chain form containing an aldehyde group. This aldehyde group is susceptible to oxidation. In the alkaline environment provided by Fehling's solution, the aldehyde group of the reducing sugar is oxidized to a carboxylate anion.[2][3][4] Concurrently, the copper(II) ions, chelated by tartrate ions to prevent their precipitation as copper(II) hydroxide (B78521), are reduced to copper(I) ions. These copper(I) ions then precipitate as insoluble red copper(I) oxide (Cu₂O), providing a visual confirmation of a positive test.[1][2][5] The tartrate ions play a crucial role by forming a stable, soluble complex with the Cu²⁺ ions, ensuring they remain in the solution to react with the reducing sugars.[1][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of Fehling's solution and the execution of the test.

| Parameter | Component/Condition | Concentration/Value | Notes |

| Fehling's Solution A | Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) | 7 g in 100 mL distilled water[1][8] | A deep blue solution. A few drops of dilute sulfuric acid can be added for stability.[8] |

| Fehling's Solution B | Potassium Sodium Tartrate (Rochelle Salt) | 35 g in 100 mL distilled water[8] | A colorless solution. |

| Sodium Hydroxide (NaOH) | 12 g in 100 mL distilled water[8] | Provides the necessary alkaline medium. | |

| Working Fehling's Solution | Fehling's A and Fehling's B | Mix equal volumes immediately before use.[1] | The combined solution is unstable and should be freshly prepared.[3][9] |

| Sample Concentration | Test Sample | Recommended at 5% (w/v) for qualitative tests.[1][9] | For quantitative analysis, a standard solution (e.g., ~2.5 g glucose in 500 mL water) is used for titration.[10] |

| Reaction Temperature | Water Bath | 60°C or heating in a boiling water bath.[8][11] | Consistent heating is crucial for the reaction to proceed. |

| Reaction Time | Qualitative Test | 1-2 minutes in a water bath.[1] | Prolonged heating in the absence of reducing sugars may lead to the formation of a black precipitate of cupric oxide.[1] |

| Titration | Titrate while maintaining the temperature above 70°C.[10] | The endpoint is the disappearance of the blue color. |

Experimental Protocols

Preparation of Fehling's Solution

Fehling's Solution A (Cupric Sulfate Solution):

-

Weigh 7 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

-

Dissolve the CuSO₄·5H₂O in 100 mL of distilled water in a volumetric flask.

-

Add 2 drops of dilute sulfuric acid to stabilize the solution.

-

Stopper the flask and store it at room temperature.

Fehling's Solution B (Alkaline Tartrate Solution):

-

Weigh 35 g of potassium sodium tartrate (Rochelle salt) and 12 g of sodium hydroxide (NaOH).

-

Dissolve both components in 100 mL of distilled water in a volumetric flask.

-